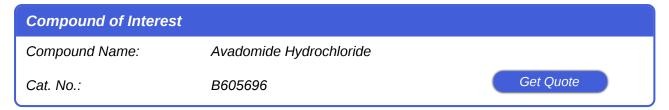


Application Notes and Protocols for Oral Administration of Avadomide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

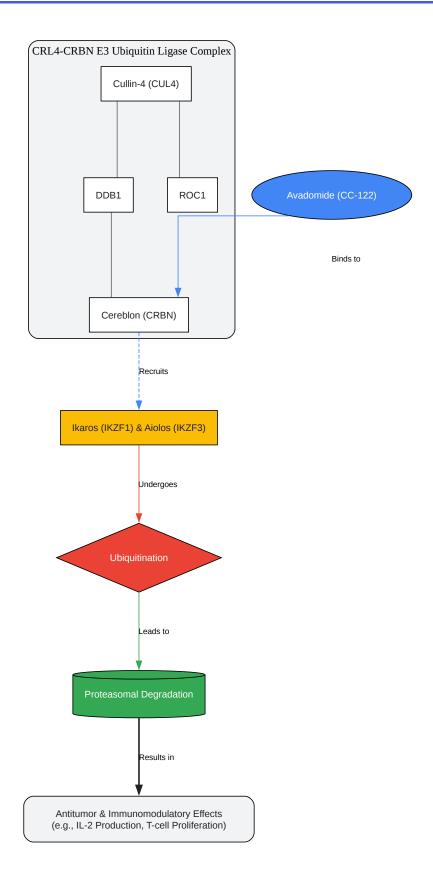
These application notes provide a comprehensive overview of the oral administration protocols for **avadomide hydrochloride** (CC-122), a novel cereblon E3 ligase modulator. This document includes summaries of clinical trial designs, pharmacokinetic data, and detailed experimental protocols to guide researchers in the safe and effective use of this compound in a pre-clinical and clinical research setting.

Mechanism of Action

Avadomide is an orally active, small-molecule therapeutic agent that modulates the activity of the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] Its mechanism of action involves binding to CRBN, which promotes the recruitment of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the Cullin-4 RING E3 ubiquitin ligase complex.[3][4][5] This leads to their ubiquitination and subsequent rapid proteasomal degradation.[3][4][5] The degradation of these transcription factors results in potent antitumor and immunomodulatory effects.[2][4][5] Specifically, the degradation of Aiolos leads to the derepression of the IL2 gene, enhancing interleukin-2 production and T-cell proliferation.[3][4]

Signaling Pathway Diagram





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Caption: Avadomide's mechanism of action.



Pharmacokinetic Properties

Avadomide exhibits favorable pharmacokinetic properties following oral administration.[4][6] Studies in healthy adults and patients with various malignancies have characterized its absorption, distribution, metabolism, and excretion.

Parameter	Value (for 3 mg single oral dose)	Reference
Cmax (Maximum Plasma Concentration)	61.92 - 83.96 ng/mL	[5]
AUC∞ (Total Plasma Exposure)	666.34 - 774.86 h⋅μg/L	[5]
t½ (Apparent Terminal Half-life)	8.39 - 9.28 hours	[5]

Note: Values may vary based on formulation (hydrochloride salt vs. free base) and patient population.

A study on the impact of renal impairment showed that total plasma exposure to avadomide increased by approximately 50% in subjects with moderate renal insufficiency and 120% in those with severe renal insufficiency, suggesting that dose adjustments may be necessary in these patient populations.[7]

Clinical Trial Protocols

Several clinical trials have investigated the safety and efficacy of avadomide in various cancers. The following sections outline typical protocols based on published studies.

Representative Phase I Dose-Escalation Study (Based on NCT01421524)

This first-in-human, multicenter, open-label study evaluated the safety, tolerability, and recommended phase 2 dose (RP2D) of avadomide in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.[4][6]

Patient Eligibility Criteria (Inclusion):



- Age ≥18 years.[5]
- Histologically confirmed advanced solid tumors, NHL, or multiple myeloma refractory to standard therapies.[4]
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[5]
- Adequate organ function (hematologic, renal, and hepatic).

Patient Eligibility Criteria (Exclusion):

- Symptomatic central nervous system (CNS) metastases.[4]
- Grade ≥2 peripheral neuropathy.[4]
- Clinically significant cardiac diseases.[4]

Treatment Protocol:

- Dose Escalation: A 3+3 dose-escalation design was used, with oral avadomide administered at doses ranging from 0.5 mg to 3.5 mg.[4]
- Dosing Schedule: Continuous daily dosing over a 28-day cycle.[4][6]
- Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose (NTD), maximum tolerated dose (MTD), and the RP2D.[4][6]

Safety and Efficacy Assessments:

- DLT Evaluation: Patients were evaluable for DLTs during the first 28-day cycle.[4]
- Adverse Event Monitoring: Treatment-emergent adverse events (TEAEs) were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
- Tumor Assessments: Performed at screening and at the end of every two cycles.[4]



- Pharmacokinetic Sampling: Blood samples were collected at specified time points after dosing to determine pharmacokinetic parameters.
- Pharmacodynamic Assessments: Peripheral blood samples were analyzed for the degradation of Aiolos and Ikaros in B and T cells.[4]

Key Findings:

- The MTD was established at 3.0 mg daily.[4][6]
- The NTD was 3.5 mg daily.[4][6]
- Common grade ≥3 TEAEs included neutropenia, fatigue, and diarrhea.[6]

Phase Ib Combination Therapy Study (Based on CC-122-NHL-001)

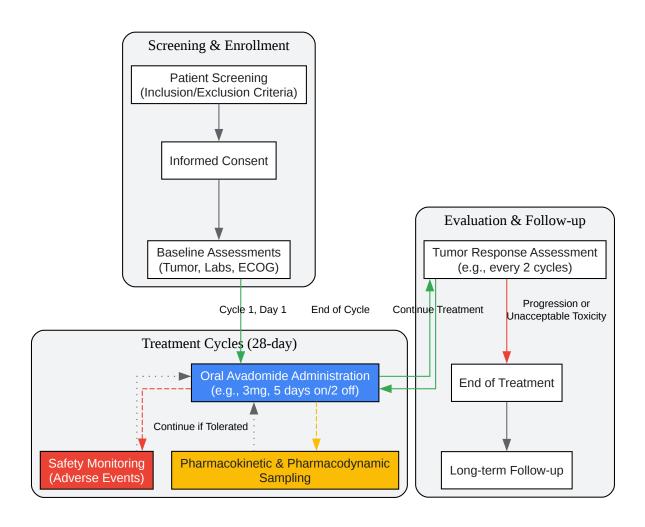
This study evaluated avadomide in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[8]

Treatment Protocol:

- Avadomide Dosing: 3 mg of oral avadomide was administered on an intermittent schedule of 5 days on, 2 days off each week.[8] This intermittent schedule was found to improve tolerability, particularly by mitigating neutropenia.[5][8][9]
- Rituximab Dosing: 375 mg/m² administered intravenously on day 8 of cycle 1, day 1 of cycles 2-6, and then every third cycle for up to 2 years.[8]
- Primary Objective: To determine the safety and tolerability of the combination therapy.[8]

Experimental Workflow Diagram





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Caption: A representative clinical trial workflow.

Recommended Phase 2 Dose and Schedule

Based on the results of multiple Phase I studies, the recommended Phase 2 dose (RP2D) for avadomide is 3 mg orally, administered on an intermittent schedule of 5 consecutive days followed by 2 days off each week of a 28-day cycle.[8][9] This intermittent dosing schedule has



been shown to improve the safety profile, particularly reducing the incidence and severity of neutropenia, while maintaining clinical activity.[5][8][9]

Summary of Clinical Efficacy

Avadomide has demonstrated promising clinical activity as a monotherapy and in combination with other agents in various hematologic malignancies.

Indication	Treatment	Overall Response Rate (ORR)	Complete Response (CR) Rate	Reference
Relapsed/Refract ory DLBCL	Avadomide Monotherapy	29%	11%	[10]
Newly Diagnosed DLBCL (high- risk)	Avadomide + R- CHOP	88%	79%	[11][12]
Relapsed/Refract ory NHL	Avadomide Monotherapy (Japanese patients)	54%	31% (4 of 13 patients)	[9]

These data highlight the potential of avadomide as a therapeutic option for patients with B-cell malignancies. Further investigation in ongoing and future clinical trials will continue to define its role in cancer therapy.

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- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of Avadomide Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605696#avadomide-hydrochloride-oral-administration-protocols]

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